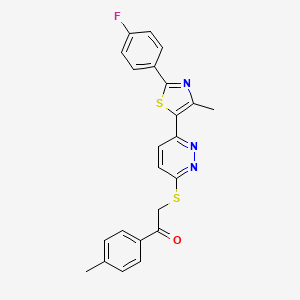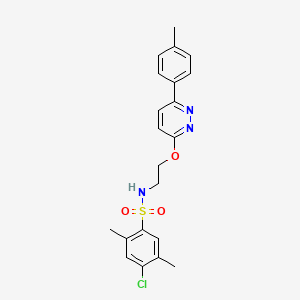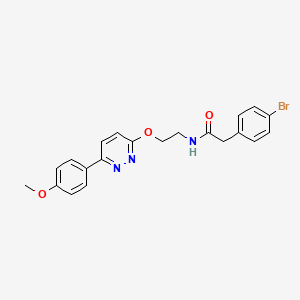![molecular formula C18H20ClN5O B11234445 4-chloro-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline](/img/structure/B11234445.png)
4-chloro-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline is an organic compound that features a tetrazole ring, a methoxyphenyl group, and a chloroaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Chloroaniline Moiety: The chloroaniline moiety can be synthesized by chlorination of aniline followed by coupling with the previously formed intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring opening.
Substitution: The chloroaniline moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the methoxyphenyl group can lead to the formation of quinones.
Reduction: Reduction of the tetrazole ring can yield amines.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-chloro-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be explored for its potential therapeutic properties, particularly in the treatment of diseases where tetrazole-containing compounds have shown efficacy.
Industry: The compound may find use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-chloro-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N-{2-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]butan-2-yl}aniline
- 4-chloro-N-{2-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]butan-2-yl}aniline
Uniqueness
4-chloro-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to similar compounds with imidazole or pyrazole rings. The tetrazole ring can enhance binding affinity and specificity in biological systems, making this compound particularly valuable in medicinal chemistry.
Propriétés
Formule moléculaire |
C18H20ClN5O |
|---|---|
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
4-chloro-N-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]butan-2-yl]aniline |
InChI |
InChI=1S/C18H20ClN5O/c1-4-18(2,20-14-7-5-13(19)6-8-14)17-21-22-23-24(17)15-9-11-16(25-3)12-10-15/h5-12,20H,4H2,1-3H3 |
Clé InChI |
MCXCBTOLZCHJBK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B11234366.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B11234367.png)

![N-benzyl-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11234401.png)


![1-[(2-chlorobenzyl)sulfonyl]-N-(2-methylbenzyl)piperidine-3-carboxamide](/img/structure/B11234406.png)
![Methyl 4-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate](/img/structure/B11234407.png)
![1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-(propan-2-yl)cyclopentanamine](/img/structure/B11234409.png)
![9-methyl-8-({[2-methyl-5-(4-propoxyphenyl)furan-3-yl]methyl}sulfanyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B11234412.png)
![2-chloro-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11234427.png)


![N~4~-(3,4-dimethylphenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11234440.png)
